![molecular formula C11H8FNO4S2 B2810779 3-{[(4-Fluorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 926227-92-1](/img/structure/B2810779.png)
3-{[(4-Fluorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-{[(4-Fluorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 926227-92-1 . It has a molecular weight of 302.33 . The IUPAC name for this compound is 3-((4-fluorophenyl)sulfonamido)-1H-1lambda3-thiophene-2-carboxylic acid .
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9FNO4S2/c12-7-1-3-8(4-2-7)19(16,17)13-9-5-6-18-10(9)11(14)15/h1-6,13,18H,(H,14,15) . This compound belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.33 .科学的研究の応用
Environmental Degradation of Polyfluoroalkyl Chemicals
Microbial Degradation Studies : Research into polyfluoroalkyl chemicals, which share structural similarities with the compound , has demonstrated their potential environmental persistence and toxicity. Studies on microbial degradation pathways provide insights into the environmental fate of these substances, highlighting the role of microbial communities in mitigating their impact. Liu and Avendaño (2013) reviewed the biodegradability of polyfluoroalkyl chemicals, emphasizing the importance of understanding microbial degradation mechanisms to evaluate the environmental fate and effects of these precursors (Liu & Avendaño, 2013).
Advances in Chemical Synthesis
Synthesis of Thiophene Derivatives : The synthesis of thiophene derivatives, which includes the core structure of the compound in focus, has been extensively reviewed. These derivatives are critical in the development of pharmaceuticals and organic materials due to their significant bioactivities and applications in medicinal chemistry. Xuan (2020) provided a comprehensive review of recent achievements in the synthesis of thiophene derivatives, highlighting novel synthetic methods and their implications for drug development and other applications (Xuan, 2020).
Antibacterial and Antitumour Properties
Potential Antibacterial and Antitumor Agents : The chemical and medicinal aspects of sulfonamides, a group that includes the compound of interest, have been extensively explored for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Research indicates that sulfonamides and their derivatives, such as those containing thiophene or chromene moieties, are promising candidates for the development of new antibacterial and antitumor agents. Azevedo-Barbosa et al. (2020) discussed the medicinal chemistry aspects of sulfonamides, covering their discovery, structure-activity relationship, mechanism of action, and diverse biological activities (Azevedo-Barbosa et al., 2020). Similarly, Rathore et al. (2021) reviewed the promising antibacterial activity of thiophene or chromene moiety-containing aryl sulfonamides, highlighting their potential as antibacterial agents (Rathore et al., 2021).
将来の方向性
Thiophene-based analogs have been fascinating for a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future research in this area could focus on the development of novel 2-aminothiophene-based medical synthetic pathways .
作用機序
Target of Action
It’s worth noting that similar compounds have been found to interact with theGenome polyprotein in the Hepatitis C virus subtype 1b .
Mode of Action
It’s known that the compound contains asulfonyl group , which is often involved in binding to the target protein and disrupting its function .
Biochemical Pathways
It’s worth noting that similar compounds have been used inSuzuki–Miyaura coupling reactions , which involve the formation of carbon-carbon bonds .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to have anti-inflammatory and analgesic activities .
Action Environment
It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
特性
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S2/c12-7-1-3-8(4-2-7)19(16,17)13-9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASGSTUQAISKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=C(SC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Fluorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2810696.png)
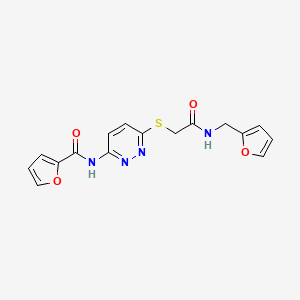
![2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride](/img/structure/B2810698.png)
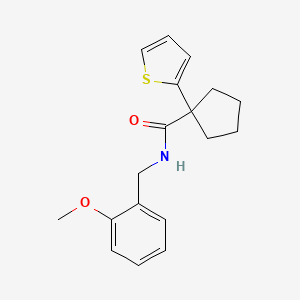
![2-(2,4-Dichlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2810703.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)
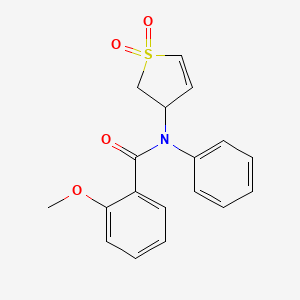
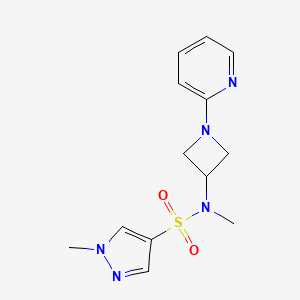
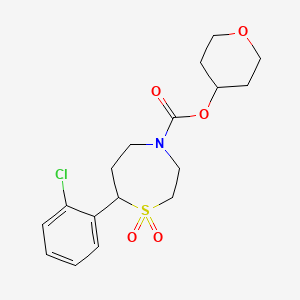
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2810710.png)
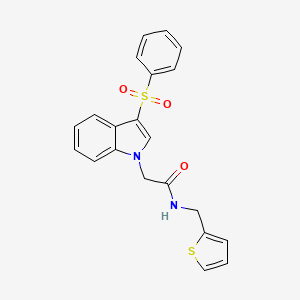
![4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline](/img/structure/B2810715.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2810716.png)
![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)